molecular formula C7H11N5O B12920668 2,4-Diamino-6-(ethylamino)pyrimidine-5-carbaldehyde CAS No. 921848-59-1

2,4-Diamino-6-(ethylamino)pyrimidine-5-carbaldehyde

Cat. No.: B12920668
CAS No.: 921848-59-1
M. Wt: 181.20 g/mol
InChI Key: UWYBWRZHMSVQRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Diamino-6-(ethylamino)pyrimidine-5-carbaldehyde is a multifunctional pyrimidine derivative serving as a valuable synthon and potential chemosensor scaffold in scientific research. This compound features a reactive carbaldehyde group and multiple amino substituents on a pyrimidine core, making it a versatile intermediate for constructing complex heterocyclic systems. Research Applications and Value: - Chemosensor Development: Structurally similar 2,4-diaminopyrimidine-5-carbonitriles have been demonstrated to function as highly selective fluorescent chemosensors for the detection of toxic heavy metal ions, such as Hg²⁺, in environmental and analytical chemistry . The presence of multiple binding sites in this molecule suggests potential for similar applications in ion sensing. - Pharmaceutical Intermediate: The 2,4-diaminopyrimidine structure is a privileged scaffold in medicinal chemistry, known for its presence in molecules with diverse biological activities, including anticancer, antibacterial, and antifungal properties . This analogue can be explored as a key intermediate in the synthesis of novel drug candidates or biological probes. - Chemical Building Block: The molecule combines an aldehyde functionality with a multi-aminated heterocycle, allowing it to participate in various condensation and cyclization reactions. This makes it a highly useful precursor for synthesizing more complex, fused heterocyclic systems relevant to materials science and drug discovery . Quality & Safety: This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment.

Properties

CAS No.

921848-59-1

Molecular Formula

C7H11N5O

Molecular Weight

181.20 g/mol

IUPAC Name

2,4-diamino-6-(ethylamino)pyrimidine-5-carbaldehyde

InChI

InChI=1S/C7H11N5O/c1-2-10-6-4(3-13)5(8)11-7(9)12-6/h3H,2H2,1H3,(H5,8,9,10,11,12)

InChI Key

UWYBWRZHMSVQRF-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=C1C=O)N)N

Origin of Product

United States

Preparation Methods

Synthesis from 2,4-Diamino-5-nitroso-6-hydroxypyrimidine

A patented method describes the preparation of 2,4-diamino-6-hydroxy-5-formamidopyrimidine, a close analog, via acylation of 2,4-diamino-5-nitroso-6-hydroxypyrimidine in formamide and water with catalytic sodium thiosulfate or related sulfur-based catalysts. The process involves:

  • Heating the nitrosopyrimidine with formamide and water in the presence of 5–20% by weight catalyst.
  • Reaction temperature ramping from 60–90 °C to 95–120 °C over several hours.
  • Ammonia and carbon dioxide byproducts are absorbed or converted to ammonium salts, improving atom economy and safety.
  • Crystallization by cooling or after dilution with water yields the target compound with high conversion and low waste.
Parameter Range/Value Notes
Catalyst Sodium thiosulfate, metabisulfite, sulfite, dithionite Sodium metabisulfite preferred
Catalyst loading 5–20% w/w (preferably 10–15%) Based on nitrosopyrimidine weight
Molar ratio (nitrosopyrimidine:formamide:water) 1 : 3–6 : 3–15 (preferably 1 : 3–4 : 6–9) Optimized for yield and solubility
Temperature 60–90 °C (1–3 h), then 95–120 °C (2–4 h) Controlled heating profile
Workup Cooling/crystallization, filtration, drying Efficient isolation of product

This method emphasizes safety, atom economy, and waste reduction, making it industrially attractive.

Oxidation of 2,4-Diaminothieno[2,3-d]pyrimidine-6-methanol to Carbaldehyde

A related synthetic approach for 2,4-diaminothieno[2,3-d]pyrimidine-6-carbaldehyde (a sulfur-containing analog) involves:

  • Oxidation of the corresponding 6-methanol derivative using Dess–Martin periodinane (DMP) in dimethylformamide at room temperature.
  • Quenching with sodium thiosulfate and sodium bicarbonate solution.
  • High yield (~99%) of the aldehyde product after filtration and washing.

This oxidation method is mild and efficient, suitable for sensitive pyrimidine derivatives.

Reductive Amination for 6-(Ethylamino) Substitution

To introduce the ethylamino group at the 6-position, reductive amination is a common strategy:

  • The 2,4-diamino-6-formylpyrimidine intermediate is reacted with ethylamine or ethylammonium salts.
  • Titanium tetraisopropoxide is used as a Lewis acid catalyst to facilitate imine formation.
  • Sodium borohydride is added gradually to reduce the imine to the corresponding ethylamino derivative.
  • The reaction is typically conducted in methanol or tetrahydrofuran under inert atmosphere, with slow addition of reducing agent over 1–2 days to control reaction rate and yield.

This method is adapted from analogous syntheses of 2,4-diamino-6-(arylaminomethyl)thienopyrimidines and is expected to be applicable to the ethylamino substitution.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Outcome/Yield Notes
Nitrosopyrimidine acylation 2,4-diamino-5-nitroso-6-hydroxypyrimidine, formamide, water, sodium metabisulfite (10–15%), 60–120 °C 2,4-diamino-6-hydroxy-5-formamidopyrimidine, high conversion Low waste, high atom economy
Reduction of nitro/pyrimidine Stannous chloride in 1,4-dioxane/water or other reductants 2,4-diaminopyrimidine derivatives Scale-up feasible, moderate yields
Oxidation of 6-methanol to aldehyde Dess–Martin periodinane, DMF, room temp, quench with Na2S2O3/NaHCO3 2,4-diamino-6-pyrimidine-carbaldehyde, ~99% Mild, high-yield oxidation
Reductive amination Aldehyde + ethylamine, Ti(OiPr)4, NaBH4, MeOH/THF, inert atmosphere 2,4-diamino-6-(ethylamino)pyrimidine-5-carbaldehyde Controlled addition, high selectivity

Research Findings and Practical Considerations

  • The catalytic acylation method using sulfur-based catalysts in formamide/water mixtures offers a green and scalable route with minimized hazardous waste and byproducts.
  • Oxidation with Dess–Martin periodinane is preferred for sensitive pyrimidine alcohols due to mild conditions and excellent yields.
  • Reductive amination requires careful control of reducing agent addition and reaction atmosphere to avoid side reactions and ensure high purity of the ethylamino-substituted product.
  • Solubility issues of intermediates may require chromatographic purification or recrystallization steps, especially for scale-up.
  • The molar ratios, catalyst loadings, and temperature profiles are critical parameters optimized for yield and safety.

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-6-(ethylamino)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry Applications

Inhibition of Dihydrofolate Reductase (DHFR)
The compound has been studied extensively for its inhibitory effects on dihydrofolate reductase, an enzyme critical in folate metabolism. Inhibitors of DHFR are significant in treating infections caused by protozoa such as Pneumocystis carinii and Toxoplasma gondii. Research indicates that derivatives of 2,4-diamino-6-(ethylamino)pyrimidine-5-carbaldehyde can exhibit selective inhibition of these enzymes, offering a pathway for developing targeted therapies with reduced side effects compared to traditional treatments like trimethoprim .

Antiviral Activity
The compound serves as an intermediate in the synthesis of antiviral nucleoside analogs. These analogs are crucial in the development of drugs targeting viral infections, including those caused by herpes simplex virus (HSV) and other related viruses. The synthesis process often involves converting the pyrimidine structure into more complex nucleoside derivatives, which can exhibit enhanced antiviral activity .

Synthesis of Antitumor Agents

Development of Antitumor Compounds
this compound has been utilized as a building block in the synthesis of antitumor agents. The structural modifications of this compound can lead to derivatives that demonstrate cytotoxic effects against various cancer cell lines. The research focuses on optimizing these compounds to enhance their efficacy while minimizing toxicity to normal cells .

Table 1: Summary of Research Findings on this compound

Study ReferenceApplication AreaKey Findings
DHFR InhibitionIdentified selective inhibitors with significant potency against Pneumocystis carinii DHFR.
Antiviral SynthesisDemonstrated utility in synthesizing antiviral nucleoside derivatives with enhanced activity against HSV.
Antitumor ActivityShowed potential as a precursor for developing cytotoxic agents targeting cancer cells.

Mechanism of Action

The mechanism of action of 2,4-diamino-6-(ethylamino)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. For instance, it can inhibit the activity of dihydrofolate reductase, an enzyme involved in the folate pathway. This inhibition disrupts the synthesis of nucleotides, thereby affecting cell proliferation .

Comparison with Similar Compounds

Substituent Variations at Position 6

The ethylamino group at position 6 distinguishes this compound from analogs with alternative substituents:

  • 6-Phenyl (12a): Enhances aromatic π-π interactions but reduces solubility compared to the ethylamino group .

Table 1: Substituent Effects at Position 6

Compound Position 6 Substituent Key Properties
Target Compound Ethylamino Balanced hydrophobicity, H-bond donor
12a Phenyl Aromatic interactions, lower solubility
12b Cyclopropyl Steric hindrance, potential ring strain
12c Cyclohexyl High hydrophobicity, bulky

Functional Group Modifications at Position 5

The carbaldehyde group enables derivatization, contrasting with other functional groups:

  • Carboxylate Esters (e.g., Ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylate): Improve metabolic stability but reduce electrophilic reactivity for Schiff base formation .
  • Hydrazones (e.g., 4-Amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones): Enhance kinase inhibition (e.g., ErbB-2/EGFR) by introducing planar aromatic systems .

Table 2: Functional Group Impact at Position 5

Compound Position 5 Group Applications
Target Compound Carbaldehyde Versatile intermediate for derivatization
Carboxylate Esters Ester Improved stability, reduced reactivity
Hydrazones Hydrazone Potent kinase inhibitors (IC₅₀ < 100 nM)

Substituent Variations at Positions 2 and 4

  • Methylthio vs. Amino Groups: Compounds like 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde (similarity 0.67) replace one amino group with methylthio, reducing hydrogen-bonding capacity but increasing lipophilicity .
  • Dimethylamino Derivatives: Ethyl 2-dimethylamino-4-(4-nitrophenyl)-6-phenylpyrimidine-5-carboxylate demonstrates how electron-withdrawing groups (e.g., nitro) modulate electronic properties .

Biological Activity

2,4-Diamino-6-(ethylamino)pyrimidine-5-carbaldehyde is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound is structurally related to other pyrimidine derivatives known for their pharmacological properties, including anti-inflammatory and antimicrobial effects. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound, drawing on diverse research findings.

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions. The initial step often includes the preparation of a substituted pyrimidine core, followed by functionalization at the 5-position with an aldehyde group. Various synthetic routes have been explored to optimize yields and enhance biological activity.

Anti-Inflammatory Effects

Research indicates that derivatives of pyrimidines, including this compound, exhibit significant anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process.

Table 1: Inhibitory Activity Against COX Enzymes

CompoundIC50 (μmol)Reference
This compound0.04 ± 0.02
Celecoxib0.04 ± 0.01

The IC50 values indicate that the compound exhibits comparable activity to established anti-inflammatory drugs like celecoxib.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown selective inhibition against dihydrofolate reductase (DHFR) from various pathogens such as Pneumocystis carinii and Toxoplasma gondii. This selectivity is crucial for developing treatments with minimal side effects on human DHFR.

Table 2: Antimicrobial Activity Against DHFR

CompoundSelectivity RatioReference
This compound>18-fold
TrimethoprimBaseline

The data suggest that this compound could serve as a lead for developing new antimicrobial agents.

Structure-Activity Relationships (SAR)

Understanding the SAR of pyrimidine derivatives is essential for optimizing their biological activity. Modifications at various positions on the pyrimidine ring can significantly affect potency and selectivity.

  • Position 2 and 4 Modifications : Substituents at these positions can enhance interaction with target enzymes.
  • Side Chain Variations : The introduction of ethylamino groups has been shown to improve solubility and bioavailability.
  • Aldehyde Functionalization : The presence of an aldehyde group at position 5 contributes to the compound's reactivity and biological interactions.

Case Studies

Several studies have documented the efficacy of similar pyrimidine derivatives in clinical settings:

  • Anti-Tubercular Activity : A related compound demonstrated significant inhibitory effects against Mycobacterium tuberculosis, highlighting the potential of pyrimidine derivatives in treating tuberculosis .
  • Cancer Treatment : Some derivatives have been investigated for their ability to inhibit Hsp90, a molecular chaperone implicated in cancer progression .

Q & A

Q. What are the established synthetic routes for 2,4-diamino-6-(ethylamino)pyrimidine-5-carbaldehyde, and how do reaction conditions influence yield?

The synthesis typically involves multi-step functionalization of pyrimidine precursors. A key intermediate, 2,4,6-triaminopyrimidine, can react with nitromalonaldehyde to form a pyrido[2,3-d]pyrimidine scaffold, followed by reductive amination with ethylamine derivatives to introduce the ethylamino group . Modifications in solvent systems (e.g., DMSO:water mixtures) and reducing agents (e.g., sodium cyanoborohydride) significantly impact yields. For example, reductive amination under controlled pH (6–7) enhances selectivity for the ethylamino substituent .

Q. What analytical techniques are critical for characterizing this compound and confirming its purity?

  • X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated for related pyrimidine carbaldehydes .
  • HPLC with UV/Vis detection : Ensures >95% purity by quantifying residual intermediates (e.g., unreacted amines) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 224.1072 for C₈H₁₂N₅O⁺) and fragmentation patterns .
  • NMR (¹H/¹³C) : Assigns protons and carbons, particularly distinguishing aldehyde (δ ~9.8 ppm) and ethylamino (δ ~1.2–3.0 ppm) groups .

Q. How is the compound’s inhibitory activity against dihydrofolate reductase (DHFR) assessed experimentally?

Enzyme inhibition assays are performed using recombinant DHFR isoforms (e.g., Toxoplasma gondii, human) under standardized conditions (pH 7.4, 25°C). IC₅₀ values are determined via spectrophotometric monitoring of NADPH oxidation at 340 nm. For example, analogues with 3',4',5'-trimethoxy substitutions show IC₅₀ values <10 nM against T. gondii DHFR, while selectivity ratios (>100-fold vs. human DHFR) are calculated to prioritize candidates .

Advanced Research Questions

Q. How do structural modifications (e.g., N9 methylation) alter biological activity and selectivity?

N9 methylation via formaldehyde/NaBH₃CN increases steric bulk, enhancing DHFR binding affinity. For instance, N9-methylated derivatives exhibit 10-fold lower IC₅₀ values (e.g., 6.3 nM vs. 63 nM for unmethylated analogues) against T. gondii DHFR. Substituents at C6 (e.g., benzyl vs. ethyl) further modulate isoform selectivity; ethylamino groups improve solubility but reduce potency compared to bulkier aryl substitutions .

Q. What methodologies enable enantioselective synthesis of chiral derivatives from this aldehyde?

Asymmetric autocatalysis using diisopropylzinc and chiral catalysts (e.g., (S)-BINOL) achieves >95% enantiomeric excess (ee). The aldehyde’s prochiral carbon undergoes nucleophilic addition, with crystal face-selective adsorption (e.g., (010) plane) guiding stereochemical outcomes. Single-crystal X-ray analysis confirms absolute configurations .

Q. How are in vivo efficacy and toxicity evaluated for DHFR inhibitors derived from this compound?

Mouse models infected with T. gondii trophozoites are treated orally (50 mg/kg/day) for 7–14 days. Survival rates, parasite burden (qPCR), and toxicity markers (e.g., liver enzymes, hematology) are monitored. A lead compound (e.g., analogue 22) prolonged survival by >50% without hepatotoxicity, supporting further preclinical development .

Q. How can contradictory IC₅₀ data across DHFR isoforms be resolved?

Contradictions arise from assay variability (e.g., pH, ionic strength) and enzyme source (recombinant vs. native). Normalize data using a reference inhibitor (e.g., methotrexate) and validate via orthogonal methods like isothermal titration calorimetry (ITC) to measure binding constants (Kd). For example, IC₅₀ discrepancies >5-fold between Pneumocystis carinii and human DHFR correlate with Kd differences in ITC .

Methodological Guidance Table

Research ObjectiveRecommended MethodKey ParametersReference
Synthesis OptimizationReductive AminationSolvent: MeOH/H₂O (4:1), pH 6.5, 60°C, 12 hr
Enantioselective AdditionAsymmetric AutocatalysisCatalyst: (S)-BINOL (5 mol%), ZnEt₂, toluene, −20°C
DHFR Inhibition AssaySpectrophotometric NADPH Oxidationλ = 340 nm, [NADPH] = 100 µM, 25°C
In Vivo Toxicity ScreeningMurine ModelDose: 50 mg/kg/day, endpoint: ALT/AST levels

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.